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Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)-

Rubber vulcanization Nitrosamine mitigation Green accelerator

TMTM cure systems generate carcinogenic N-nitrosodimethylamine (50-100 ppb), creating regulatory risk under EU Directive 2005/69/EC. TiBTM replaces TMTM equimolarly while reducing nitrosamine formation below the 2 ppb detection threshold. • Dual retarder/kicker: +2.1 min Mooney scorch improvement and +9% cure rate increase with TBBS in SBR/BR, enabling higher line speeds. • Silica-compatible: Restores robust processing window in low-rolling-resistance tire tread compounds at 28 phr silica. • Thermally stable: Decomposition at 287°C vs. typical cure temperatures of 150-200°C.

Molecular Formula C18H36N2S3
Molecular Weight 376.7 g/mol
CAS No. 204376-00-1
Cat. No. B1603000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)-
CAS204376-00-1
Molecular FormulaC18H36N2S3
Molecular Weight376.7 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C)C)C(=S)SC(=S)N(CC(C)C)CC(C)C
InChIInChI=1S/C18H36N2S3/c1-13(2)9-19(10-14(3)4)17(21)23-18(22)20(11-15(5)6)12-16(7)8/h13-16H,9-12H2,1-8H3
InChIKeyNFZRSOHGHXZUPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)- (CAS 204376-00-1) – A Rubber Vulcanization Accelerator Procurement Overview


Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)- (CAS 204376-00-1), commonly referred to as tetraisobutylthiuram monosulfide (TiBTM) or Cure-rite IBM, is a sulfur-containing thiuram-type accelerator for sulfur vulcanization of natural and synthetic rubbers. Its molecular formula is C18H36N2S3 (MW 376.68 g/mol). [1] TiBTM is positioned as an environmentally preferable drop‑in replacement for tetramethylthiuram monosulfide (TMTM) because it does not generate carcinogenic N‑nitrosamines during curing. [1] It finds primary use in tire, automotive rubber goods, and industrial rubber product manufacturing.

Why TMTM and Other Thiuram Monosulfides Cannot Simply Replace TiBTM (CAS 204376-00-1) in Vulcanization


Thiuram monosulfides cannot be treated as interchangeable commodities because the steric environment around the dithiocarbamyl nitrogen dictates both nitrosamine-generation potential and vulcanization kinetics. [1] The branched isobutyl substituents of TiBTM sterically hinder nitrosation of the liberated amine, virtually eliminating N‑nitrosamine formation, whereas the methyl groups of TMTM lead to substantial nitrosamine yields. [1][2] Moreover, the isobutyl architecture confers a dual retarder/kicker functionality when TiBTM is used with benzothiazole sulfenamide primary accelerators—simultaneously extending scorch time and accelerating cure rate—a behaviour absent in straight‑chain analogs like TMTM or in conventional retarder/kicker combinations. [2] These structural effects render generic substitution scientifically and technically invalid.

Quantitative Differential Evidence for TiBTM (CAS 204376-00-1) Versus Closest Analogs


N‑Nitrosamine Formation: TiBTM Reduces Carcinogenic Nitrosamine Levels by ≥96% Compared with Conventional Thiurams

Branched alkyl thiuram accelerators such as TiBTM produce less than 2 ppb of N‑nitrosamines by weight of cured rubber, whereas conventional straight‑chain dialkylthiuram accelerators (e.g., TMTM) generate 50–100 ppb or higher. [1] The patent explicitly teaches that the branched isobutyl substitution eliminates detectable nitrosamine formation while maintaining equivalent curing performance. [1]

Rubber vulcanization Nitrosamine mitigation Green accelerator Occupational safety

Dual Retarder/Kicker Behaviour: TiBTM Simultaneously Increases Scorch Safety and Cure Rate, Unlike Conventional Retarders

In an SBR/BR masterbatch with TBBS as the primary accelerator, 0.1 phr TiBTM increases the Mooney scorch time (t5) by 2.1 minutes while simultaneously increasing the cure rate index by 9%. The conventional retarder CTP at the same loading provides an equivalent scorch delay (+2.1 min) but decreases the cure rate index by 9%. [1] This dual effect is unique to the isobutyl‑substituted monosulfide scaffold and cannot be replicated by TMTM or by a CTP/TMTM physical blend. [1]

Vulcanization kinetics Scorch safety Cure rate Kicker/retarder

Thermal Stability: Quantitatively Defined Decomposition Temperature of 287.0°C by TG‑DSC

TG‑DSC analysis of TiBTM reveals a well‑defined phase transition at 75.1°C and a decomposition temperature of 287.0°C, with no impurity‑related thermal events. [1] The corresponding TMTM spectral analysis publication reports only a qualitative description of 'very high' decomposition temperature without a numerical value. [2] The explicit thermal profile of TiBTM provides formulators with a quantitative quality‑control benchmark and predictable behaviour in high‑temperature cures.

Thermal stability High‑temperature processing TG‑DSC Accelerator selection

Silica‑Filled Compound Compatibility: TiBTM Retains Retarder/Kicker Performance Even at High Silica Loading

In SBR/BR compounds containing 28 phr silica, the TBBS/TiBTM combination (1.00/0.23 phr) delivers a Mooney scorch time (t5) of 18.5 minutes and a cure rate index of 12.0, compared with 15.3 minutes and 10.0 for TBBS alone at the identical silica level. [1] The scorch delay improvement (+3.2 min) and cure rate enhancement (+20%) are preserved regardless of silica content, demonstrating that TiBTM is not deactivated by the acidic silanol groups that typically attenuate sulfenamide activity. [1]

Silica‑filled rubber Green tire formulation Scorch safety Cure kinetics

Evidence‑Backed Application Scenarios for TiBTM (CAS 204376-00-1) in Rubber Manufacturing


Nitrosamine‑Free Curing for Consumer and Medical Rubber Goods

TMTM‑based cure systems generate carcinogenic N‑nitrosodimethylamine at 50–100 ppb levels, creating regulatory risk and potential product recalls. [1] TiBTM directly replaces TMTM on an equimolar basis while reducing N‑nitrosamine formation below the 2 ppb analytical detection threshold—enabling compliance with EU Directive 2005/69/EC and similar global standards without altering cure cycle times. [1]

High‑Throughput Tire Manufacturing Requiring Simultaneous Scorch Safety and Fast Cure

Conventional retarders such as CTP lengthen scorch time at the expense of cure rate, while kickers accelerate cure but erode scorch safety. [2] TiBTM (0.1 phr) used with TBBS in SBR/BR yields a 2.1‑minute Mooney scorch improvement and a 9% cure rate increase, allowing compounders to increase line speed without risking premature vulcanization in the extruder or mould. [2] This dual‑function behaviour eliminates the need for separate retarder and kicker additives.

Silica‑Filled 'Green Tire' Tread Formulations

When silica partially replaces carbon black in SBR/BR tread compounds, TBBS activity is attenuated, resulting in slower cures and unpredictable scorch behaviour. [3] The TBBS/TiBTM combination restores a robust processing window: at 28 phr silica, Mooney scorch time increases from 15.3 to 18.5 minutes and cure rate index rises from 10.0 to 12.0 versus TBBS alone, directly supporting the production of low‑rolling‑resistance tires without sacrificing throughput. [3]

High‑Temperature Vulcanization of Technical Rubber Articles

TiBTM exhibits a well‑defined decomposition temperature of 287.0°C, far exceeding typical vulcanization temperatures of 150–200°C. [4] This quantified thermal stability, combined with its ability to improve reversion resistance in natural rubber compounds, makes it suitable for thick‑section mouldings and high‑temperature cure cycles where other accelerators may degrade prematurely. [4]

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